ODM-203

Catalog No.
S537978
CAS No.
1430723-35-5
M.F
C26H21F2N5O2S
M. Wt
505.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ODM-203

CAS Number

1430723-35-5

Product Name

ODM-203

IUPAC Name

N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide

Molecular Formula

C26H21F2N5O2S

Molecular Weight

505.5 g/mol

InChI

InChI=1S/C26H21F2N5O2S/c1-32-14-18(13-30-32)16-2-7-26-25(10-16)29-15-33(26)21-9-17(23-6-3-19(27)11-24(23)28)8-20(12-21)31-36(34,35)22-4-5-22/h2-3,6-15,22,31H,4-5H2,1H3

InChI Key

ZJFCBQXPTQSTCZ-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=CC(=C4)NS(=O)(=O)C5CC5)C6=C(C=C(C=C6)F)F

solubility

Soluble in DMSO, not in water

Synonyms

ODM-203; ODM 203; ODM203

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=CC(=C4)NS(=O)(=O)C5CC5)C6=C(C=C(C=C6)F)F

The exact mass of the compound N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide is 505.1384 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition: The molecule contains a benzimidazole group, a known pharmacophore for kinase inhibitors []. Kinases are enzymes involved in various cellular processes, and their inhibition can be a target for cancer treatment and other diseases []. Further research would be needed to determine if this specific compound has activity against specific kinases.
  • Anticancer Properties: The combination of the benzimidazole and the pyrazole moieties suggests potential for antitumor activity. Benzimidazoles have been shown to possess antiproliferative effects [], while pyrazoles can exhibit antiangiogenic properties [], potentially hindering tumor growth. In-vitro and in-vivo studies would be required to confirm these possibilities.
  • Medicinal Chemistry Lead Compound: The structure of N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide presents a unique combination of functional groups. This could make it a valuable starting point for medicinal chemists to develop new drugs by modifying the structure to optimize its properties for specific targets.

ODM-203 is a small-molecule compound designed as a selective inhibitor of the fibroblast growth factor receptor and vascular endothelial growth factor receptor families. It has shown significant potential in inhibiting tumor growth, particularly in cancers where these receptors are overexpressed or mutated. The compound operates by targeting the kinase activity of these receptors, which are crucial for angiogenesis and tumor proliferation, making it a valuable candidate in cancer therapy .

The primary mechanism of action of ODM-203 involves the inhibition of phosphorylation processes mediated by fibroblast growth factor receptors and vascular endothelial growth factor receptors. In biochemical assays, ODM-203 demonstrates potent inhibition with IC50 values ranging from 6 to 35 nanomolar for various kinases within these families. This selective inhibition leads to decreased cellular proliferation and impaired angiogenic processes, which are critical in tumor development .

In preclinical studies, ODM-203 has exhibited strong antitumor activity across various models. Notably, it has been effective in both fibroblast growth factor receptor-dependent xenograft models and angiogenic xenograft models. The compound has also shown the ability to inhibit metastatic tumor growth in models reliant on angiogenesis, indicating its potential utility in treating advanced solid tumors . Furthermore, ODM-203 has been linked to immune modulation within the tumor microenvironment, evidenced by decreased expression of immune checkpoints such as PD-1 and PD-L1 on CD8 T cells .

The synthesis of ODM-203 follows protocols outlined in patent literature. The compound's structure includes a triazole moiety that is crucial for its inhibitory activity. Specific synthetic routes involve the introduction of various substituents on the triazole ring to enhance potency and selectivity against the targeted kinases. The synthesis process is detailed in patent WO 2013/053983, which describes methods for producing similar compounds with optimized pharmacological profiles .

ODM-203 is primarily investigated for its applications in oncology, particularly for solid tumors characterized by aberrant fibroblast growth factor receptor or vascular endothelial growth factor receptor signaling. Clinical trials are underway to evaluate its safety and efficacy in patients with advanced solid tumors that exhibit FGFR alterations. The ongoing clinical trial (NCT02264418) aims to assess its potential as a therapeutic option in this patient population .

Interaction studies have demonstrated that ODM-203 selectively inhibits fibroblast growth factor receptor and vascular endothelial growth factor receptor kinases over a broad spectrum of other kinases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. In vitro studies have confirmed that ODM-203 effectively disrupts signaling pathways associated with tumor growth and angiogenesis without significantly affecting non-target kinases .

Several compounds exhibit similar mechanisms of action or target profiles as ODM-203. Below is a comparison highlighting their unique features:

Compound NameTarget KinasesIC50 Range (nM)Unique Features
AZD4547Fibroblast Growth Factor Receptors10 - 100Primarily targets FGFR1-3; used in clinical trials.
DovitinibFibroblast Growth Factor & c-Kit30 - 50Dual inhibition; effective against c-Kit mutations.
SorafenibVascular Endothelial Growth Factor20 - 40Multi-targeted kinase inhibitor; also affects Raf kinases.
LucitanibFibroblast Growth Factor & VEGFR15 - 30Selective for FGFR1-3 and VEGFR; used in solid tumors.

ODM-203 stands out due to its equipotent inhibition of both fibroblast growth factor receptors and vascular endothelial growth factor receptors, which may provide a synergistic effect in combating tumors that rely on both pathways for survival and proliferation . This dual targeting approach may enhance its therapeutic efficacy compared to other compounds that focus on single pathways.

ODM-203 demonstrates exceptionally balanced inhibitory activity across all four fibroblast growth factor receptor subtypes, establishing itself as an equipotent inhibitor of the entire fibroblast growth factor receptor family [1]. The compound exhibits remarkable selectivity and potency in biochemical assays, with inhibitory concentration fifty values ranging from 6 to 35 nanomolar across fibroblast growth factor receptor 1 through 4 [1] [3].

The kinetic profile reveals that ODM-203 maintains approximately equal potency toward recombinant fibroblast growth factor receptor 1, 2, 3, and 4, with specific inhibitory concentration fifty values of 11, 16, 6, and 35 nanomolar respectively [1] [3]. This equipotent inhibition pattern distinguishes ODM-203 from other fibroblast growth factor receptor inhibitors, such as lucitanib, which demonstrates significantly less potency toward fibroblast growth factor receptor 1 compared to vascular endothelial growth factor receptor 2 [1].

ReceptorODM-203 IC50 (nmol/L)Lucitanib IC50 (nmol/L)
Fibroblast Growth Factor Receptor 11158
Fibroblast Growth Factor Receptor 216186
Fibroblast Growth Factor Receptor 36253
Fibroblast Growth Factor Receptor 435>1,000

The cellular activity studies confirm the biochemical findings, demonstrating that ODM-203 effectively suppresses fibroblast growth factor receptor signaling through inhibition of fibroblast growth factor receptor substrate 2 tyrosine 196 phosphorylation [1] [3]. In fibroblast growth factor receptor-dependent cell lines, ODM-203 exhibits dose-dependent inhibition with inhibitory concentration fifty values of 93 nanomolar in H1581 cells expressing fibroblast growth factor receptor 1, 59 nanomolar in SNU16 cells with fibroblast growth factor receptor 2 amplification, and 89 nanomolar in RT4 cells harboring fibroblast growth factor receptor 3-TACC3 fusion transcripts [1] [3].

Vascular Endothelial Growth Factor Receptor Isoform Binding Affinity and Potency

ODM-203 demonstrates exceptional binding affinity and inhibitory potency across all three vascular endothelial growth factor receptor isoforms, maintaining consistent low nanomolar inhibitory concentration fifty values [1] [3]. The compound exhibits inhibitory concentration fifty values of 26, 9, and 5 nanomolar for vascular endothelial growth factor receptor 1, 2, and 3 respectively, establishing its role as a highly potent pan-vascular endothelial growth factor receptor inhibitor [1] [3].

The functional activity of ODM-203 against vascular endothelial growth factor receptor signaling was validated through vascular endothelial growth factor-induced tube formation assays, where the compound demonstrated an inhibitory concentration fifty of 33 nanomolar [1] [3]. This cellular potency closely correlates with the biochemical inhibitory concentration fifty values, confirming the translation of target engagement to functional activity [1] [3].

ReceptorODM-203 IC50 (nmol/L)
Vascular Endothelial Growth Factor Receptor 126
Vascular Endothelial Growth Factor Receptor 29
Vascular Endothelial Growth Factor Receptor 35
Tube Formation Assay33

The comparative analysis reveals that ODM-203 maintains similar potency in inhibiting both vascular endothelial growth factor receptor-driven cellular tube formation and fibroblast growth factor receptor-dependent cell proliferation, with an inhibitory concentration fifty ratio of approximately 1:4 [1] [3]. This balanced dual activity distinguishes ODM-203 from compounds like lucitanib, which shows a much larger disparity between fibroblast growth factor receptor and vascular endothelial growth factor receptor inhibition with an inhibitory concentration fifty ratio of approximately 1:120 [1] [3].

Immunoblotting studies confirm that ODM-203 suppresses both fibroblast growth factor receptor and vascular endothelial growth factor receptor phosphorylation at concentrations corresponding to its antiproliferative effects in fibroblast growth factor receptor-dependent cell lines and suppression of cellular tube formation [1] [3]. The compound effectively inhibits vascular endothelial growth factor receptor autophosphorylation on tyrosine 1054 in human umbilical vein endothelial cells treated with vascular endothelial growth factor, demonstrating its capacity to modulate vascular endothelial growth factor receptor signaling in relevant cellular contexts [1] [3].

Off-Target Kinase Screening and Selectivity Profiling

ODM-203 demonstrates exceptional selectivity in comprehensive kinase screening assays, distinguishing itself from other fibroblast growth factor receptor inhibitors through its limited off-target activity [1] [3]. In a broad selectivity screen against 317 human kinases at a concentration of 1 micromolar, ODM-203 suppressed only 9 additional kinases by greater than 70 percent, demonstrating remarkable selectivity compared to other fibroblast growth factor receptor inhibitors [1] [3].

The selectivity profile comparison reveals that ODM-203 exhibits superior selectivity compared to established fibroblast growth factor receptor inhibitors AZD-4547 and dovitinib, which suppressed 39 and 74 kinases respectively in the same 317-kinase screening assay [1] [3]. This enhanced selectivity profile suggests reduced potential for off-target effects and improved therapeutic window [1] [3].

CompoundKinases Suppressed >70% (out of 317)
ODM-2039
AZD-454739
Dovitinib74

Among the nine kinases suppressed by ODM-203, six demonstrated inhibitory concentration fifty values below 100 nanomolar, including discoidin domain receptor 1, mitogen-activated protein kinase kinase kinase kinase 4, misshapen-like kinase 1, RET proto-oncogene, platelet-derived growth factor receptor alpha, and serine/threonine-protein kinase SIK2 [1] [3]. The remaining three kinases, platelet-derived growth factor receptor beta, YES proto-oncogene 1, and TEK receptor tyrosine kinase, showed inhibitory concentration fifty values of 169, 152, and 174 nanomolar respectively [1] [3].

Off-Target KinaseIC50 (nmol/L)
Discoidin Domain Receptor 16
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 449
Misshapen-Like Kinase 141
RET Proto-Oncogene8
Platelet-Derived Growth Factor Receptor Alpha35
Serine/Threonine-Protein Kinase SIK223
Platelet-Derived Growth Factor Receptor Beta169
YES Proto-Oncogene 1152
TEK Receptor Tyrosine Kinase174

The identification of discoidin domain receptor 1 and serine/threonine-protein kinase SIK2 as potent off-targets has led to recognition of ODM-203's expanded therapeutic potential, with the compound now being investigated under the designation AUR-109 for its activity against these additional validated targets [8] [9]. This selectivity profile contributes to ODM-203's unique positioning as a spectrum-selective kinase inhibitor with potential applications beyond fibroblast growth factor receptor and vascular endothelial growth factor receptor inhibition [8] [9].

Dual Pathway Inhibition Synergy Mechanisms

The dual inhibition of fibroblast growth factor receptor and vascular endothelial growth factor receptor pathways by ODM-203 represents a strategically designed approach to address the synergistic relationship between these signaling cascades in cancer progression and angiogenesis [1] [11]. The molecular rationale for this dual targeting approach stems from extensive evidence demonstrating that fibroblast growth factor receptor and vascular endothelial growth factor receptor signaling pathways act synergistically to promote tumor angiogenesis and that activation of fibroblast growth factor receptor signaling serves as a functional compensatory angiogenic signal following development of resistance to vascular endothelial growth factor receptor inhibition [1] [11] [12].

The synergistic mechanisms underlying dual pathway inhibition involve multiple interconnected processes that enhance therapeutic efficacy beyond single-target approaches [11] [12]. Fibroblast growth factor receptor and vascular endothelial growth factor receptor pathways converge on common downstream signaling networks, including the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin and mitogen-activated protein kinase pathways, creating opportunities for enhanced therapeutic intervention through simultaneous pathway blockade [11] [12].

ODM-203's equipotent dual inhibition addresses the clinical challenge posed by tumors harboring genetic alterations in fibroblast growth factor receptor signaling components while simultaneously maintaining angiogenic dependencies [1] [11]. The compound's balanced activity against both receptor families enables targeting of tumor cells directly through fibroblast growth factor receptor inhibition while simultaneously disrupting the angiogenic tumor microenvironment through vascular endothelial growth factor receptor blockade [1] [11].

Preclinical studies demonstrate that ODM-203's dual pathway inhibition results in enhanced antitumor activity compared to selective single-pathway inhibitors [1] [3]. In angiogenesis-dependent models, ODM-203 demonstrates superior efficacy compared to selective fibroblast growth factor receptor inhibitors, while maintaining activity in fibroblast growth factor receptor-dependent models where selective vascular endothelial growth factor receptor inhibitors show limited efficacy [1] [3].

The immune modulatory effects of dual pathway inhibition represent an additional synergistic mechanism contributing to ODM-203's therapeutic activity [1] [3]. Treatment with ODM-203 results in marked modulation of the tumor immune microenvironment, including decreased expression of immune checkpoint molecules programmed cell death protein 1 and programmed death-ligand 1 on cytotoxic T lymphocytes and natural killer cells, accompanied by increased activation of cytotoxic T lymphocytes and enhanced interferon gamma expression [1] [3].

Immune ParameterEffect of ODM-203 Treatment
Programmed Cell Death Protein 1 ExpressionDecreased on CD8+ T cells and NK cells
Programmed Death-Ligand 1 ExpressionDecreased on CD8+ T cells and NK cells
Interferon Gamma ExpressionIncreased in CD8+ T cells and NK cells
T Cell to Regulatory T Cell RatioSignificantly increased

The vascular normalization effects of combined fibroblast growth factor receptor and vascular endothelial growth factor receptor inhibition contribute to improved therapeutic outcomes through enhanced drug delivery and immune cell infiltration [11] [12]. This vascular normalization process involves restoration of proper endothelial cell function and reduction of abnormal tumor vasculature, creating a more favorable environment for immune surveillance and therapeutic intervention [11] [12].

ODM-203 exhibits potent and selective inhibition of all four fibroblast growth factor receptor subtypes with equipotent activity across the family. In biochemical assays using recombinant proteins, ODM-203 demonstrates fifty percent inhibitory concentrations of 11 nanomolar for fibroblast growth factor receptor 1, 16 nanomolar for fibroblast growth factor receptor 2, 6 nanomolar for fibroblast growth factor receptor 3, and 35 nanomolar for fibroblast growth factor receptor 4 [2] [3]. This consistent nanomolar-range potency across all receptor subtypes distinguishes ODM-203 from other selective fibroblast growth factor receptor inhibitors that typically show preferential activity toward specific receptor subtypes [2].
The mechanism of fibroblast growth factor receptor signaling disruption by ODM-203 involves direct inhibition of receptor tyrosine kinase activity, preventing autophosphorylation and subsequent downstream signaling cascade activation. Upon fibroblast growth factor ligand binding, fibroblast growth factor receptors normally undergo dimerization and autophosphorylation of key tyrosine residues, leading to recruitment and phosphorylation of the adapter protein fibroblast growth factor receptor substrate 2 [2] [4]. ODM-203 effectively blocks this initial phosphorylation event, as demonstrated by its ability to inhibit fibroblast growth factor receptor substrate 2 tyrosine 196 phosphorylation in fibroblast growth factor receptor-dependent cell lines with fifty percent inhibitory concentrations of 93 nanomolar in H1581 cells expressing fibroblast growth factor receptor 1, 59 nanomolar in SNU16 cells expressing fibroblast growth factor receptor 2, and 89 nanomolar in RT4 cells expressing fibroblast growth factor receptor 3 [2] [5].

The disruption of fibroblast growth factor receptor signaling by ODM-203 manifests functionally through potent inhibition of cell proliferation in fibroblast growth factor receptor-dependent cancer cell lines. In cellular assays, ODM-203 suppresses proliferation with fifty percent inhibitory concentrations ranging from 104 nanomolar in H1581 cells to 192 nanomolar in RT4 cells, demonstrating that the biochemical inhibition translates effectively into cellular activity [2]. Importantly, ODM-203 shows no effect on proliferation of cell lines lacking identified defects in fibroblast growth factor receptor expression or signaling, even at concentrations up to 3 micromolar, confirming its selectivity for fibroblast growth factor receptor-dependent pathways [2].

Vascular Endothelial Growth Factor Receptor-Mediated Angiogenesis Suppression

ODM-203 demonstrates equally potent inhibition of vascular endothelial growth factor receptor family kinases, with fifty percent inhibitory concentrations of 26 nanomolar for vascular endothelial growth factor receptor 1, 9 nanomolar for vascular endothelial growth factor receptor 2, and 5 nanomolar for vascular endothelial growth factor receptor 3 [2] [3]. This equipotent activity against both fibroblast growth factor receptor and vascular endothelial growth factor receptor families represents a unique pharmacological profile that enables simultaneous targeting of two interconnected angiogenic pathways [2].

The suppression of vascular endothelial growth factor receptor-mediated angiogenesis by ODM-203 is demonstrated through its potent inhibition of vascular endothelial growth factor-induced endothelial tube formation, a well-established in vitro model of angiogenesis. In this assay, ODM-203 inhibits tubule formation with a fifty percent inhibitory concentration of 33 nanomolar, showing similar potency to its anti-proliferative effects in fibroblast growth factor receptor-dependent cell lines [2]. This dual activity profile, with an fifty percent inhibitory concentration ratio of approximately 1:4 between vascular endothelial growth factor receptor-driven angiogenesis and fibroblast growth factor receptor-dependent proliferation, highlights the balanced inhibition achieved by ODM-203 [2].

The molecular mechanism underlying vascular endothelial growth factor receptor inhibition involves direct suppression of receptor autophosphorylation, as demonstrated by ODM-203's ability to inhibit vascular endothelial growth factor receptor 2 tyrosine 1054 phosphorylation in human umbilical vein endothelial cells treated with vascular endothelial growth factor [2]. This inhibition occurs at concentrations consistent with the compound's antiproliferative effects and tube formation suppression, confirming that ODM-203 disrupts vascular endothelial growth factor receptor signaling at the receptor level [2].

Downstream Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway Modulation

The inhibition of both fibroblast growth factor receptor and vascular endothelial growth factor receptor signaling by ODM-203 results in significant modulation of downstream mitogen-activated protein kinase/extracellular signal-regulated kinase pathway activity. Fibroblast growth factor receptor activation normally leads to phosphorylation of fibroblast growth factor receptor substrate 2, which serves as a docking platform for growth factor receptor-bound protein 2 and son of sevenless homolog 1, ultimately activating the mitogen-activated protein kinase pathway through rat sarcoma viral oncogene homolog, rapidly accelerated fibrosarcoma, mitogen-activated protein kinase kinase, and extracellular signal-regulated kinase [2] [4] [6].

ODM-203 effectively disrupts this cascade by preventing the initial fibroblast growth factor receptor substrate 2 phosphorylation event, as evidenced by its dose-dependent inhibition of fibroblast growth factor receptor substrate 2 tyrosine 196 phosphorylation across multiple fibroblast growth factor receptor-dependent cell lines [2] [5]. This upstream blockade prevents the sustained dual phosphorylation of p42/p44 mitogen-activated protein kinase that is characteristic of optimal fibroblast growth factor signaling and is required for DNA synthesis and cell proliferation [7].

In the context of vascular endothelial growth factor receptor signaling, ODM-203 similarly disrupts mitogen-activated protein kinase/extracellular signal-regulated kinase pathway activation. Vascular endothelial growth factor receptor 2 phosphorylation at tyrosine 1175 normally recruits phospholipase C-gamma and other adapter proteins that can activate protein kinase C, which in turn initiates the rapidly accelerated fibrosarcoma-mitogen-activated protein kinase kinase-extracellular signal-regulated kinase pathway independent of rat sarcoma viral oncogene homolog [8]. By inhibiting vascular endothelial growth factor receptor 2 autophosphorylation, ODM-203 prevents this alternative mitogen-activated protein kinase pathway activation, contributing to its anti-angiogenic effects [8].

Cross-Talk Between Fibroblast Growth Factor Receptor and Vascular Endothelial Growth Factor Receptor Networks

The dual inhibition of fibroblast growth factor receptor and vascular endothelial growth factor receptor pathways by ODM-203 is particularly significant given the extensive cross-talk between these two signaling networks. Fibroblast growth factor and vascular endothelial growth factor pathways exhibit synergistic effects as inducers of angiogenesis, with both growth factors capable of being stored on extracellular matrix-associated heparan sulfate proteoglycans [8]. Research has demonstrated that the combination of fibroblast growth factor 1 and vascular endothelial growth factor produces more significant angiogenic effects than the additive effects of either factor alone [8].

The molecular basis for this cross-talk involves reciprocal regulation at multiple levels. Fibroblast growth factor receptor signaling regulates vascular endothelial growth factor secretion in a mitogen-activated protein kinase-dependent manner, while vascular endothelial growth factor upregulates fibroblast growth factor expression [8]. Additionally, fibroblast growth factor can induce vascular endothelial growth factor receptor 2 expression through an extracellular signal-regulated kinase 1/2-dependent pathway, and vascular endothelial growth factor receptor 2 expression rapidly declines without this interaction [8].

The compensatory relationship between these pathways is further illustrated by the finding that neutralizing vascular endothelial growth factor antibodies can reduce fibroblast growth factor-driven angiogenesis, suggesting that vascular endothelial growth factor functions as a crucial downstream mediator of fibroblast growth factor signaling [8]. This interconnected network explains why single-pathway inhibitors often face resistance mechanisms, as activation of fibroblast growth factor receptor signaling has been described as a functional compensatory angiogenic signal following development of resistance to vascular endothelial growth factor receptor inhibition [2] [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

505.13840243 g/mol

Monoisotopic Mass

505.13840243 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y7HJ4D4CRT

Dates

Last modified: 08-15-2023
1: Holmström TH, Moilanen AM, Ikonen T, Björkman ML, Linnanen T, Wohlfahrt G, Karlsson S, Oksala R, Korjamo T, Samajdar S, Rajagopalan S, Chelur S, Narayanan K, Ramachandra RK, Mani J, Nair R, Gowda N, Anthony T, Dhodheri S, Mukherjee S, Ujjinamatada RK, Srinivas N, Ramachandra M, Kallio PJ. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity. Mol Cancer Ther. 2019 Jan;18(1):28-38. doi: 10.1158/1535-7163.MCT-18-0204. Epub 2018 Oct 9. PubMed PMID: 30301864.

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